An In-depth Technical Guide to the Synthesis and Structural Characterization of Chloramben-diolamine
An In-depth Technical Guide to the Synthesis and Structural Characterization of Chloramben-diolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramben-diolamine, the diethanolamine salt of 3-amino-2,5-dichlorobenzoic acid (Chloramben), is a compound of interest with potential applications in various fields. This technical guide provides a comprehensive overview of a scientifically plausible method for its synthesis and a detailed approach to its structural characterization. The synthesis involves a straightforward acid-base reaction between Chloramben and diethanolamine. Structural elucidation is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized for clarity, and detailed experimental protocols are provided.
Synthesis of Chloramben-diolamine
The synthesis of Chloramben-diolamine is based on the fundamental chemical principle of salt formation between a carboxylic acid and an amine. In this reaction, the acidic carboxylic acid group of 3-amino-2,5-dichlorobenzoic acid protonates the basic secondary amine group of diethanolamine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of Chloramben-diolamine.
Experimental Protocol
Materials:
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3-amino-2,5-dichlorobenzoic acid (Chloramben) (95% purity)[1]
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Diethanolamine (≥99% purity)
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Ethanol (anhydrous)
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Diethyl ether (anhydrous)
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.3 g (0.05 mol) of 3-amino-2,5-dichlorobenzoic acid in 50 mL of anhydrous ethanol. Gentle heating may be required to achieve complete dissolution.
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In a separate beaker, dissolve 5.26 g (0.05 mol) of diethanolamine in 20 mL of anhydrous ethanol.
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Slowly add the diethanolamine solution to the stirred solution of 3-amino-2,5-dichlorobenzoic acid at room temperature.
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A white precipitate is expected to form upon addition.
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Continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the white precipitate by vacuum filtration using a Büchner funnel.
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Wash the collected solid with two 20 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
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Dry the product under vacuum at 40°C for 4 hours to yield Chloramben-diolamine as a white solid.
Structural Characterization
A combination of spectroscopic methods is employed to confirm the structure and purity of the synthesized Chloramben-diolamine.
Logical Workflow for Structural Characterization
Caption: Workflow for the structural characterization of Chloramben-diolamine.
Data Presentation
| Parameter | 3-amino-2,5-dichlorobenzoic acid | Diethanolamine | Expected Chloramben-diolamine |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₄H₁₁NO₂ | C₁₁H₁₆Cl₂N₂O₄ |
| Molecular Weight | 206.03 g/mol [1] | 105.14 g/mol | 311.17 g/mol |
| Appearance | White to off-white solid | White solid or viscous liquid[2] | White solid |
| Melting Point (°C) | 194-197 (decomposes)[1] | 28 | To be determined |
Spectroscopic Data
2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected Spectrum of Chloramben-diolamine (in DMSO-d₆):
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Aromatic Protons: Signals corresponding to the two aromatic protons of the dichlorinated benzene ring.
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Amine Protons: A broad singlet for the primary amine (-NH₂) on the aromatic ring and a broad signal for the secondary ammonium proton (-NH₂⁺-) of the diethanolammonium cation.
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Diethanolamine Protons: Two triplets corresponding to the methylene groups (-CH₂-) adjacent to the nitrogen and oxygen atoms. The chemical shifts would be expected to shift downfield compared to free diethanolamine due to the protonation of the amine.
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Hydroxyl Protons: A broad signal for the hydroxyl (-OH) protons of the diethanolammonium cation.
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2.3.2. Infrared (IR) Spectroscopy
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Expected Key IR Absorptions for Chloramben-diolamine (KBr pellet):
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O-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.
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N-H stretch: Absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and the ammonium group.
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C=O stretch (carboxylate): A strong absorption band around 1600-1630 cm⁻¹, shifted to a lower wavenumber compared to the carboxylic acid C=O stretch (typically ~1700 cm⁻¹) due to the formation of the carboxylate salt.
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C-N stretch: Absorptions in the fingerprint region.
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C-Cl stretch: Strong absorptions in the lower frequency region of the fingerprint.
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2.3.3. Mass Spectrometry (MS)
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Expected Mass Spectrum of Chloramben-diolamine (ESI+):
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The mass spectrum is expected to show peaks corresponding to the individual components due to the ionic nature of the salt.
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A peak at m/z 206 corresponding to the [3-amino-2,5-dichlorobenzoic acid + H]⁺ ion.
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A peak at m/z 106 corresponding to the [diethanolamine + H]⁺ ion[3].
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Conclusion
This technical guide outlines a robust and scientifically sound methodology for the synthesis and structural characterization of Chloramben-diolamine. The proposed synthetic route is efficient and relies on a simple acid-base neutralization. The analytical workflow, employing a suite of spectroscopic techniques, provides a comprehensive approach to confirming the identity and purity of the final compound. This information is intended to be a valuable resource for researchers and professionals engaged in the study and development of related chemical entities.
